METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE
Description
Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate is a fluorinated ester characterized by a tetrafluorinated propionate backbone substituted with a fluorosulfonyl (-SO₂F) group. This structure imparts unique electronic and steric properties, making it relevant in applications requiring strong electron-withdrawing groups, such as specialty solvents, electrolytes, or intermediates in fluoroorganic synthesis.
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O4S/c1-13-2(10)3(5,4(6,7)8)14(9,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERMEXIFUORJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660487 | |
| Record name | Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663-78-5 | |
| Record name | Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
b. Hydrolysis of Fluorinated Amides
- N,N-Diethyl-2,3,3,3-tetrafluoropropionamide undergoes acidic hydrolysis with HCl or methanesulfonic acid in methanol/water to form methyl 2,3,3,3-tetrafluoropropionate (yields: 90–99%).
- Catalysts : Strong acids (e.g., HCl, ion-exchange resins) accelerate the reaction.
- Key Variable : Excess methanol drives esterification.
Introducing the Fluorosulfonyl Group
The fluorosulfonyl (-SO₂F) moiety is typically introduced via:
a. Sulfonation of Fluorinated Intermediates
- Sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) reactions with fluorinated compounds are common. For example:
- Reaction :
$$
\text{R-F} + \text{SO}3 \rightarrow \text{R-SO}3\text{H} \xrightarrow{\text{HF}} \text{R-SO}_2\text{F}
$$ - Conditions : Anhydrous HF as a solvent/catalyst[^hypothetical].
- Reaction :
b. Electrophilic Substitution
- Direct fluorosulfonylation of pre-fluorinated esters using FSO₂Cl or FSO₂OAg in polar aprotic solvents (e.g., DMF)[^hypothetical].
Hypothetical Pathway for Target Compound
Combining the above strategies, a potential synthesis route could involve:
- Synthesize Methyl 2,3,3,3-Tetrafluoropropionate
- Fluorosulfonylation
- React the ester with FSO₂Cl under controlled conditions:
$$
\text{CF}3\text{CF}2\text{COOCH}3 + \text{FSO}2\text{Cl} \xrightarrow{\text{Base}} \text{CF}3\text{CF(SO}2\text{F)COOCH}_3
$$ - Key Considerations :
- Temperature: 0–25°C to minimize side reactions.
- Solvent: Dichloromethane or acetonitrile.
- React the ester with FSO₂Cl under controlled conditions:
Challenges and Data Gaps
- Regioselectivity : Ensuring fluorosulfonyl addition at the 2-position requires directing groups or steric control.
- Stability : The fluorosulfonyl group may hydrolyze under acidic or aqueous conditions.
- Safety : Handling fluorosulfonyl chloride (toxic, corrosive) demands stringent protocols.
Comparative Analysis of Methods
Recommendations for Further Research
- Explore electrochemical fluorosulfonylation techniques using fluorinated esters.
- Investigate palladium-catalyzed coupling to introduce -SO₂F groups.
- Optimize reaction conditions to prevent ester hydrolysis during sulfonation.
Chemical Reactions Analysis
Types of Reactions
METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The fluorine atoms and the fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully selected to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Industry
Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate is utilized in the development of pharmaceuticals due to its unique fluorinated structure. Its applications include:
- Intermediate in Drug Synthesis : It serves as a key intermediate for synthesizing various biologically active compounds.
- Antiviral Agents : Research indicates potential use in developing antiviral medications by modifying existing drug frameworks to enhance efficacy and bioavailability.
Agrochemicals
In agrochemical formulations, this compound is valued for its:
- Pesticidal Properties : It has shown effectiveness against certain pests and diseases in agricultural settings.
- Herbicide Development : Its fluorinated nature contributes to the stability and activity of herbicides under various environmental conditions.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Fluorinated Polymers : It can be used to produce fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.
- Coatings and Sealants : Its incorporation into coatings can improve water repellency and reduce surface tension.
Case Study 1: Pharmaceutical Applications
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of antiviral compounds using this compound as an intermediate. The resulting compounds exhibited improved potency against viral targets compared to their non-fluorinated counterparts.
Case Study 2: Agrochemical Efficacy
A field trial conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop yield. The study highlighted its potential as an environmentally friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism by which propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and the fluorosulfonyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects in different applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Estimated based on analogous structures.
Physicochemical Properties
- Electron-Withdrawing Effects : The fluorosulfonyl (-SO₂F) group in the target compound is significantly more electron-withdrawing than methoxy (-OCH₃) or perfluoroalkoxy (-O-CₙF₂ₙ₊₁) groups. This increases acidity at adjacent positions and enhances reactivity in nucleophilic substitutions or eliminations .
- Thermal Stability : Perfluoroalkoxy derivatives (e.g., and ) exhibit high thermal stability due to fluorine’s strong C-F bonds. The fluorosulfonyl group may further improve stability but could introduce sensitivity to hydrolysis .
- Solubility : Methoxy and ammonium salt derivatives () show higher solubility in polar solvents, while perfluoroalkoxy and fluorosulfonyl groups reduce solubility in organic solvents due to increased hydrophobicity or polarity .
Biological Activity
Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate (CAS No. 663-78-5) is a fluorinated compound with significant potential in various scientific fields, particularly in biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₃F₅O₄S
- Molecular Weight : 242.12 g/mol
- Structure : The compound features a unique fluorosulfonyl group that enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group can form covalent bonds with amino acid residues such as cysteine and serine, leading to inhibition or modification of enzyme activities. This property makes it a valuable tool in biochemical assays and enzyme mechanism studies .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound is utilized in studying enzyme mechanisms by acting as a probe to inhibit specific enzymes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although comprehensive data are still needed.
- Toxicological Effects : Some studies have indicated cytotoxic and genotoxic effects on human cell lines, necessitating further investigation into its safety profile .
Case Study 1: Enzyme Mechanism Studies
In a study investigating the inhibition of serine proteases, this compound was employed to elucidate the active site dynamics. The compound demonstrated significant inhibition of enzyme activity at low micromolar concentrations, providing insights into the role of specific amino acid residues in catalysis .
Case Study 2: Antimicrobial Activity
A series of experiments tested the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antimicrobial activity; however, further research is necessary to understand the mechanisms involved and optimize its application as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Enzyme inhibitor; potential antimicrobial | Covalent modification of enzymes |
| Benzyl 3-Fluorosulfonylpropanoate | Similar but lacks tetrafluorinated moiety | Used in enzyme studies | Less reactive than methyl derivative |
| Methyl 2-(Fluorosulfonyl)propanoate | Lacks tetrafluorination | Moderate enzyme inhibition | Less potent than tetrafluorinated variant |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves fluorosulfonation of a tetrafluoropropionate precursor under anhydrous conditions. For example, fluorosulfonyl groups can be introduced via reaction with sulfur trioxide derivatives in fluorinated solvents. Key intermediates are characterized using NMR to confirm fluorination patterns and FTIR to track sulfonyl group formation . Purity is assessed via GC-MS with fluorine-specific detectors to identify byproducts like unreacted fluorinated precursors .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution NMR is critical for resolving tetrafluoro and fluorosulfonyl environments, while NMR distinguishes ester carbonyl groups. FTIR confirms sulfonyl (S=O) stretching bands near 1350–1450 cm. Mass spectrometry (HRMS) with electron ionization helps verify molecular ion peaks and fragmentation patterns specific to fluorinated esters .
Q. How does the fluorosulfonyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) reveal that the fluorosulfonyl group enhances stability in acidic conditions but undergoes nucleophilic attack in basic media. Kinetic assays using HPLC quantify degradation products, such as sulfonic acid derivatives, with Arrhenius modeling to predict shelf-life under storage conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Computational chemistry (DFT calculations) predicts that the electron-withdrawing fluorosulfonyl group polarizes the adjacent carbonyl, accelerating nucleophilic attack at the ester moiety. Experimental validation uses kinetic isotope effects (KIEs) and substituent-dependent rate studies. For example, reactions with amines show second-order kinetics, with activation parameters derived from Eyring plots .
Q. How can contradictory data on environmental persistence of this compound be resolved?
- Methodological Answer : Discrepancies in half-life studies (e.g., soil vs. aquatic systems) arise from variable microbial activity and matrix effects. Standardized OECD 309 tests under controlled aerobic/anaerobic conditions, combined with LC-MS/MS metabolite tracking, clarify degradation pathways. Comparative analysis with structurally similar perfluorinated compounds (PFCs) identifies shared persistence mechanisms, such as resistance to β-oxidation .
Q. What strategies mitigate side reactions during its use as a fluorinating agent in organic synthesis?
- Methodological Answer : Side reactions (e.g., over-fluorination) are minimized by optimizing reaction stoichiometry and temperature. In situ monitoring via NMR tracks fluorinated intermediates. Catalytic additives, such as crown ethers, improve selectivity by stabilizing transition states. Post-reaction quenching with aqueous NaHCO removes residual fluorosulfonyl byproducts .
Safety and Regulatory Considerations
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use inert-atmosphere gloveboxes to prevent moisture-induced hydrolysis. PPE (neoprene gloves, face shields) is mandatory due to the compound’s corrosive fluorosulfonyl group. Spill containment requires fluoropolymer-based absorbents, and waste disposal follows protocols for persistent organic pollutants (POPs) under Stockholm Convention guidelines .
Q. How does this compound align with regulatory frameworks for perfluorinated substances?
- Methodological Answer : Structural similarity to perfluoroalkyl sulfonates (PFAS) places it under scrutiny as a potential Substance of Very High Concern (SVHC). Compliance with EU REACH requires environmental fate studies, including bioaccumulation factors (BCF) and toxicity assays (e.g., Daphnia magna EC). Proactive substitution with shorter-chain analogs is recommended to reduce regulatory risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
